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Introduction
FaeI is a Type I restriction endonuclease, a class of enzymes that play a crucial role in the

bacterial restriction-modification system, defending against foreign DNA.[1] These enzymes are

complex, multi-subunit proteins that recognize specific DNA sequences and cleave the DNA at

distant sites.[2] The intricate mechanism of Type I restriction enzymes makes them a subject of

significant interest in molecular biology and potential targets in drug development. This

document provides a detailed protocol for the purification of recombinant FaeI protein,

assuming the use of an N-terminal Hexa-histidine (6xHis) tag for affinity purification. This

protocol is designed to be a starting point for researchers and may require optimization based

on the specific expression system and experimental goals.

The purification strategy employs Immobilized Metal Affinity Chromatography (IMAC) using a

Nickel-Nitriloacetic acid (Ni-NTA) resin, a widely used method for purifying His-tagged proteins.

[3][4] The protocol is divided into key stages: cell lysis, affinity purification, and analysis of the

purified protein.
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Buffer Type Component Concentration pH Notes

Lysis Buffer
Sodium

Phosphate
50 mM 8.0 -

Sodium Chloride 300 mM

For reducing

non-specific

binding

Imidazole 10 mM

For reducing

non-specific

binding

Lysozyme 1 mg/mL
Added just

before use

DNase I 10 µg/mL
Added just

before use

Protease

Inhibitor Cocktail

As

recommended

To prevent

protein

degradation

Wash Buffer
Sodium

Phosphate
50 mM 8.0 -

Sodium Chloride 300 mM -

Imidazole 20 mM

To remove

weakly bound

contaminants

Elution Buffer
Sodium

Phosphate
50 mM 8.0 -

Sodium Chloride 300 mM -

Imidazole 250 mM

To elute the His-

tagged FaeI

protein

Dialysis Buffer Sodium

Phosphate

50 mM 7.4 For buffer

exchange and

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


imidazole

removal

Sodium Chloride 150 mM -

Glycerol 10% (v/v)

For protein

stability during

storage

Table 2: Expected Yield and Purity of Recombinant FaeI

Purification Step Total Protein (mg) FaeI Protein (mg) Purity (%)

Clarified Lysate 100 - 200 5 - 15 5 - 10

Ni-NTA Elution 4 - 12 3 - 10 > 90

After Dialysis 2.5 - 8 2 - 7 > 90

Note: These values are estimates and can vary significantly based on expression levels, cell

mass, and optimization of the purification protocol.

Experimental Protocols
Expression of Recombinant FaeI
This protocol assumes that the gene encoding FaeI with an N-terminal 6xHis tag has been

cloned into a suitable expression vector (e.g., pET series) and transformed into an appropriate

E. coli expression strain (e.g., BL21(DE3)).

Inoculate a 5 mL starter culture of Luria-Bertani (LB) broth containing the appropriate

antibiotic with a single colony of the expression strain.

Incubate the starter culture overnight at 37°C with shaking at 200-250 rpm.

The next day, inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture.

Grow the large culture at 37°C with shaking until the optical density at 600 nm (OD600)

reaches 0.6-0.8.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final

concentration of 0.5-1 mM.

Continue to incubate the culture for 4-6 hours at 30°C or overnight at 16-18°C to enhance

the likelihood of obtaining soluble protein.[5]

Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

Discard the supernatant and store the cell pellet at -80°C until needed.

Purification of His-tagged FaeI Protein
Thaw the frozen cell pellet on ice.

Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer per liter of original culture.

Add lysozyme to a final concentration of 1 mg/mL and DNase I to 10 µg/mL.

Incubate on ice for 30 minutes with occasional swirling.

Lyse the cells further by sonication on ice. Use short bursts (e.g., 10-15 seconds) followed by

cooling periods to prevent overheating and denaturation of the protein.

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet the cell

debris.

Carefully collect the supernatant, which contains the soluble His-tagged FaeI protein.

Equilibrate a Ni-NTA agarose column with 5-10 column volumes (CV) of Lysis Buffer.[6]

Load the clarified lysate onto the equilibrated column at a slow flow rate (e.g., 0.5-1 mL/min)

to allow for efficient binding of the His-tagged protein to the resin.

Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.

Monitor the absorbance at 280 nm until it returns to baseline.

Elute the His-tagged FaeI protein from the column with 5-10 CV of Elution Buffer.[6] Collect

fractions of 0.5-1 mL.
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Analyze the collected fractions for protein content using a Bradford assay or by measuring

the absorbance at 280 nm.

Pool the fractions containing the highest concentration of the eluted protein.

Perform buffer exchange into a suitable storage buffer (Dialysis Buffer) using dialysis or a

desalting column to remove the high concentration of imidazole, which may interfere with

downstream applications.

If necessary, concentrate the purified protein using a centrifugal filter device with an

appropriate molecular weight cut-off.

Analysis of Purified FaeI
Prepare samples of the clarified lysate, flow-through, wash fractions, and eluted fractions for

SDS-PAGE analysis.

Mix the samples with 2x Laemmli sample buffer and heat at 95°C for 5 minutes to denature

the proteins.

Load the samples onto a 10-12% SDS-polyacrylamide gel. Include a pre-stained protein

ladder to estimate the molecular weight.

Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.

Stain the gel with Coomassie Brilliant Blue or a more sensitive stain to visualize the protein

bands.[7] A prominent band at the expected molecular weight of FaeI should be visible in the

elution fractions, indicating successful purification.[8]

Determine the concentration of the purified and dialyzed FaeI protein using a Bradford

assay or by measuring the absorbance at 280 nm, using the calculated extinction coefficient

for FaeI.

The activity of the purified FaeI can be assessed by its ability to cleave a DNA substrate

containing its recognition sequence.

Set up a reaction containing the purified FaeI, the DNA substrate (e.g., a plasmid or a PCR

product with the FaeI recognition site), and the appropriate reaction buffer as recommended
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by commercial suppliers of restriction enzymes.

Incubate the reaction at the optimal temperature for FaeI activity.

Analyze the reaction products by agarose gel electrophoresis. The cleavage of the DNA

substrate into smaller fragments will confirm the activity of the purified enzyme.

Mandatory Visualization
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Caption: Workflow for recombinant FaeI protein purification.
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Caption: Principle of Ni-NTA affinity chromatography.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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